Phenethyl phenylacetate
Overview
Description
Phenethyl phenylacetate is an organic compound belonging to the family of esters. It is known for its pleasant and fruity aroma, often described as a combination of rose and honey. This compound is widely used in the flavor and fragrance industry due to its appealing scent.
Mechanism of Action
Target of Action
Phenethyl phenylacetate is a complex compound that primarily targets esterases in the body . Esterases are enzymes that catalyze the hydrolysis of ester bonds, which are common in many biological molecules. The compound’s interaction with these enzymes is crucial for its mode of action .
Mode of Action
This compound is hydrolyzed by esterases into phenylacetic acid and phenethyl alcohol . This hydrolysis process is crucial for the compound’s activity and is facilitated by both arylesterase and carboxylesterase enzymes . The hydrolysis process is less significant in humans than in rats .
Biochemical Pathways
The hydrolysis of this compound leads to the production of phenylacetic acid, a central intermediate metabolite involved in the bacterial degradation of aromatic components . The phenylacetic acid is then transformed into phenylacetyl-CoA, a key intermediate in the phenylacetic acid catabolic pathway . This pathway involves a series of enzymatic reactions, leading to the production of acetyl-CoA and succinyl-CoA .
Pharmacokinetics
Given its hydrolysis by esterases, it is likely that the compound is rapidly metabolized and distributed throughout the body
Result of Action
The hydrolysis of this compound and the subsequent biochemical reactions result in the production of phenylacetic acid and phenethyl alcohol, which have various effects at the molecular and cellular levels . This compound is commonly used as a flavoring and fragrance agent due to its pleasant and fruity aroma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of esterases is crucial for the compound’s hydrolysis . Additionally, the compound’s action, efficacy, and stability may be affected by factors such as temperature, pH, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl phenylacetate can be synthesized through the esterification reaction between phenethyl alcohol and phenylacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Phenethyl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield phenethyl alcohol and phenylacetic acid.
Oxidation: The compound can be oxidized to form phenylacetic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to phenethyl alcohol and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Hydrolysis: Phenethyl alcohol and phenylacetic acid.
Oxidation: Phenylacetic acid and other oxidation products.
Reduction: Phenethyl alcohol and reduced derivatives.
Scientific Research Applications
Phenethyl phenylacetate has various applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its pleasant aroma.
Industry: Widely used in the flavor and fragrance industry to create perfumes, air fresheners, and flavoring agents.
Comparison with Similar Compounds
Phenethyl phenylacetate can be compared with other esters such as:
Ethyl phenylacetate: Known for its fruity aroma, often used in flavorings.
Methyl phenylacetate: Has a sweet, floral scent, commonly used in perfumes.
Phenethyl isovalerate: Possesses a fruity and floral aroma, used in fragrances.
Uniqueness: this compound stands out due to its unique combination of rose and honey-like aroma, making it highly desirable in the fragrance industry. Its versatility in various chemical reactions and potential antimicrobial properties further enhance its value in scientific research and industrial applications.
Properties
IUPAC Name |
2-phenylethyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(13-15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZIRNMDEZKZHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044494 | |
Record name | 2-Phenylethyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid, Colourless to slighty yellow liquid or crystalline mass; rose-hyacinth type odour | |
Record name | Benzeneacetic acid, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenethyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Phenethyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
324.00 to 325.00 °C. @ 760.00 mm Hg | |
Record name | Phenethyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, 1 mL in 4 mL 90% ethanol (in ethanol) | |
Record name | Phenethyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.079-1.082 | |
Record name | Phenethyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
102-20-5 | |
Record name | Phenylethyl phenylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethyl phenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6676 | |
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Record name | Benzeneacetic acid, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylethyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETHYL PHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J5OJ7GH15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Phenethyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28 °C | |
Record name | Phenethyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Phenethyl Phenylacetate and what are some of its key physicochemical properties?
A1: this compound (PE-PA) is an ester with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol []. While the provided abstracts don't offer detailed spectroscopic data, its structure can be understood as an ester derived from Phenylacetic acid and 2-Phenylethanol. Research indicates its potential for internal rotation, influencing its dipole moment, which has been studied at different frequencies [].
Q2: In what natural sources can this compound be found, and what analytical techniques are used for its detection?
A3: this compound has been identified as a volatile constituent in both Fenugreek tincture ( Trigonella foenum-graecum L.) and Cocoa extract ( Theobroma cacao L.) [, ]. Its presence in these complex mixtures was determined using Stir Bar Sorptive Extraction (SBSE) followed by Thermal Desorption coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [, ].
Q3: Are there any known applications or potential uses for this compound?
A4: While the provided abstracts focus on its physicochemical properties and natural occurrence, this compound is recognized as a valuable aroma chemical []. Its presence in Fenugreek and Cocoa extracts suggests potential applications in the food and fragrance industries. The development of sustainable bioproduction methods further supports its viability as a natural aroma compound [].
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